molecular formula C7H12O2 B2550953 5-Oxaspiro[2.4]heptan-1-ylmethanol CAS No. 1536181-23-3

5-Oxaspiro[2.4]heptan-1-ylmethanol

Cat. No. B2550953
CAS RN: 1536181-23-3
M. Wt: 128.171
InChI Key: GLWJFGRABBHPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[2.4]heptan-1-ylmethanol is a chemical compound with the CAS Number: 1536181-23-3 . It has a molecular weight of 128.17 .


Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.4]heptan-1-ylmethanol contains a total of 22 bonds, including 10 non-H bonds, 1 rotatable bond, 1 three-membered ring, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

5-Oxaspiro[2.4]heptan-1-ylmethanol is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis Applications

Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were synthesized through a highly regioselective 1,3-dipolar cycloaddition process, demonstrating the compound's utility in creating structurally complex and diverse molecular frameworks (Molchanov & Tran, 2013). This process underscores the relevance of spiro compounds in organic chemistry, particularly in constructing cyclic and spirocyclic structures with potential pharmaceutical applications.

Pharmacological Applications

A novel series of spirocyclic compounds, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, were designed and synthesized, showing potent antibacterial activity against various respiratory pathogens. This work highlights the potential of spirocyclic compounds in the development of new antibacterial drugs, particularly for treating respiratory tract infections (Odagiri et al., 2013). The structural uniqueness of spiro compounds contributes to their effectiveness in drug design, offering new pathways for tackling antibiotic resistance.

Material Science and Catalysis

The rearrangement of 5-oxo-4-oxaspiro[2.3]hexanes to furanones via metal-catalyzed processes demonstrates the compound's utility in synthesizing heterocyclic structures, which are essential in material science and organic electronics (Geraghty, 1994). This application is particularly relevant for the development of organic semiconductors and light-emitting diodes (LEDs), where furanones and related heterocycles play a crucial role.

Safety and Hazards

The safety information available indicates that 5-Oxaspiro[2.4]heptan-1-ylmethanol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-6-3-7(6)1-2-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJFGRABBHPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxaspiro[2.4]heptan-1-ylmethanol

CAS RN

1536181-23-3
Record name 5-oxaspiro[2.4]heptan-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.